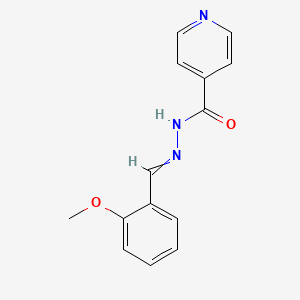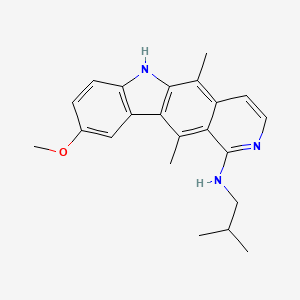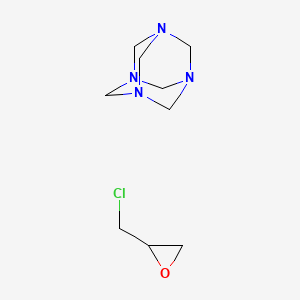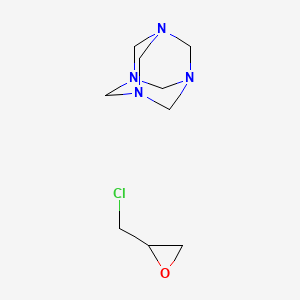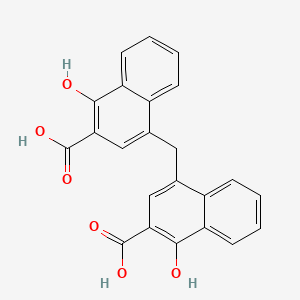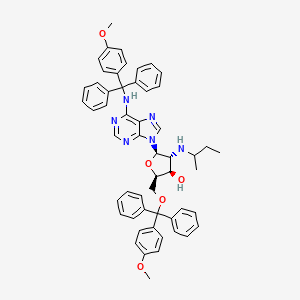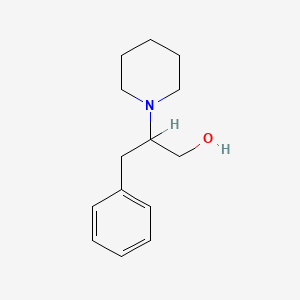
beta-Benzyl-1-piperidineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “NIOSH/TM8502000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods (NMAM). This manual provides standardized methods for sampling and analyzing contaminants in workplace environments to ensure occupational safety and health .
准备方法
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/TM8502000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods, which includes a collection of sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve controlled laboratory conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production methods for “NIOSH/TM8502000” are designed to scale up the laboratory synthesis to meet industrial demands. These methods often involve the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The NIOSH Manual of Analytical Methods provides guidelines for these industrial production methods to ensure safety and efficacy .
化学反应分析
Types of Reactions: “NIOSH/TM8502000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different analytical methods.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically analyzed using advanced analytical techniques to ensure their purity and suitability for further applications .
科学研究应用
“NIOSH/TM8502000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for analytical methods to detect and quantify contaminants in workplace environments. In biology, it is used to study the effects of exposure to hazardous substances on biological systems. In medicine, it is used to develop diagnostic methods for detecting exposure to toxic substances. In industry, it is used to monitor and control exposure to hazardous chemicals to ensure worker safety .
作用机制
The mechanism of action of “NIOSH/TM8502000” involves its interaction with specific molecular targets and pathways. These interactions are crucial for its effectiveness in detecting and quantifying contaminants. The compound binds to specific receptors or enzymes, leading to a measurable response that can be analyzed using various analytical techniques .
相似化合物的比较
Similar Compounds: Similar compounds to “NIOSH/TM8502000” include other substances listed in the NIOSH Manual of Analytical Methods, such as manganese compounds, tellurium compounds, and inorganic tin compounds .
Uniqueness: What sets “NIOSH/TM8502000” apart from these similar compounds is its specific application in the detection and quantification of certain contaminants. Its unique chemical properties and reactivity make it particularly suitable for specific analytical methods used in occupational safety and health .
属性
CAS 编号 |
7032-42-0 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
3-phenyl-2-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H21NO/c16-12-14(15-9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI 键 |
MKPWVSUPSWNGNB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


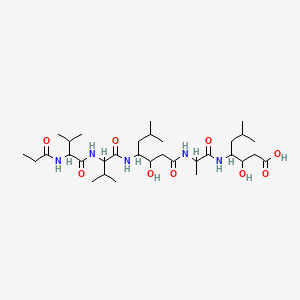
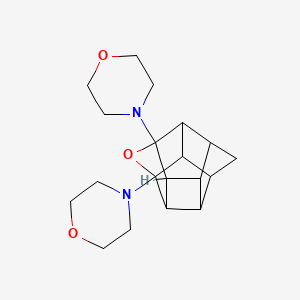
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
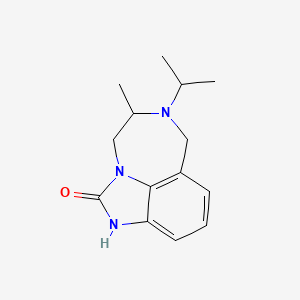
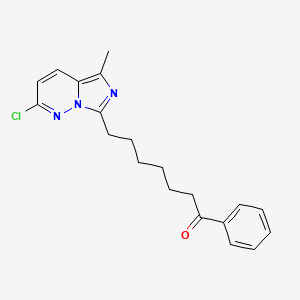
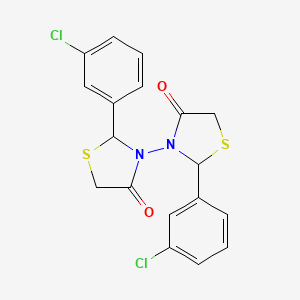
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)

